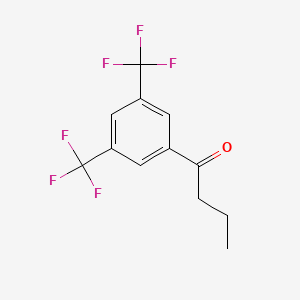

3',5'-Bis(trifluoromethyl)butyrophenone

Description

3',5'-Bis(trifluoromethyl)butyrophenone (CAS 30071-93-3) is a fluorinated aromatic ketone with the molecular formula C₁₀H₆F₆O and a molecular weight of 256.14 g/mol . Structurally, it features a butyrophenone backbone (a ketone group attached to a benzene ring via a four-carbon chain) substituted with two trifluoromethyl (-CF₃) groups at the 3' and 5' positions. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ groups .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O/c1-2-3-10(19)7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKRNVPNLSZMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with Acetaldehyde Derivatives

A foundational method involves the use of 3,5-bis(trifluoromethyl)-1-bromobenzene as a starting material. In this approach, the bromine substituent is converted to an organomagnesium reagent (Grignard reagent) through reaction with magnesium in anhydrous tetrahydrofuran (THF). Subsequent treatment with acetaldehyde yields 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, which is oxidized to the corresponding acetophenone derivative. For butyrophenone synthesis, this pathway can be adapted by substituting acetaldehyde with butyraldehyde, followed by oxidation to extend the carbon chain.

Key Conditions :

-

Solvent: Anhydrous THF or diethyl ether

-

Temperature: −70°C to −90°C for Grignard formation

-

Oxidation Agent: Jones reagent or potassium permanganate

Limitations and Byproduct Formation

The electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring, necessitating vigorous reaction conditions. Competing side reactions, such as over-oxidation or incomplete aldehyde conversion, often reduce yields below 50%. Purification via vacuum distillation or column chromatography is required to isolate the desired product.

Weinreb Amide Acylation Strategy

N-Butyllithium-Mediated Coupling

A high-yielding alternative employs 3,5-bis(trifluoromethyl)bromobenzene reacting with N-methoxy-N-methylbutyramide (a Weinreb amide) in the presence of n-butyllithium (n-BuLi). This method, adapted from acetophenone synthesis, facilitates direct ketone formation without intermediate alcohol isolation.

Reaction Pathway :

-

Lithiation : n-BuLi deprotonates the amide, generating a lithium enolate.

-

Nucleophilic Aromatic Substitution : The enolate attacks the brominated aromatic ring, displacing bromide.

-

Quenching and Workup : Saturated ammonium chloride solution halts the reaction, followed by extraction and chromatography.

Optimized Parameters :

Advantages Over Traditional Methods

This approach minimizes byproducts by avoiding Friedel-Crafts acylation, which is ineffective on electron-deficient rings. The use of Weinreb amides ensures stoichiometric control, enhancing reproducibility for industrial-scale synthesis.

Halogen Exchange and Cross-Coupling Reactions

Nickel-Catalyzed Trifluoromethylation

Recent patents describe nickel-mediated coupling of 3,5-dibromobutyrophenone with trifluoromethyl iodide (CF₃I). This two-step process first introduces one trifluoromethyl group via oxidative addition, followed by a second substitution under photoredox conditions.

Procedure :

Challenges in Regioselectivity

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and nitric acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Bis(trifluoromethyl)butyrophenone has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 3’,5’-Bis(trifluoromethyl)butyrophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Key Physical Properties :

- Boiling Point : ~220–230°C (estimated)

- Hydrogen Bond Acceptors : 1 (ketone oxygen)

- LogP (Octanol-Water Partition Coefficient): ~3.5 (indicative of high hydrophobicity) .

The following section compares 3',5'-Bis(trifluoromethyl)butyrophenone with structurally or functionally related compounds, focusing on molecular features, applications, and synthesis.

Trifluoromethyl-Substituted Acetophenones and Butyrophenones

3'-(Trifluoromethyl)acetophenone

- Molecular Formula : C₉H₇F₃O

- Key Differences : Contains a single -CF₃ group at the 3' position.

- Applications : Used in ligand synthesis for catalysis and as a building block in drug discovery.

- Synthesis : Typically synthesized via Friedel-Crafts acylation of trifluoromethylbenzene .

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one

- Molecular Formula : C₁₁H₈F₆O

- Key Differences: Features a three-carbon chain (propanone) instead of butyrophenone’s four-carbon chain.

- Applications: Similar to this compound but may exhibit altered pharmacokinetics due to chain length .

Table 1: Comparison of Trifluoromethyl-Substituted Ketones

| Compound | Molecular Formula | Substituents | Chain Length | LogP | Applications |

|---|---|---|---|---|---|

| 3',5'-Bis(CF₃)butyrophenone | C₁₀H₆F₆O | 3',5'-CF₃, ketone | 4-carbon | ~3.5 | Pharmaceutical intermediates |

| 3'-(CF₃)acetophenone | C₉H₇F₃O | 3'-CF₃, ketone | 1-carbon | ~2.8 | Catalysis, agrochemicals |

| 1-(3,5-Bis(CF₃)phenyl)propan-1-one | C₁₁H₈F₆O | 3,5-CF₃, ketone | 3-carbon | ~3.7 | Specialty polymers, drug discovery |

Fluorinated Phenolic Compounds

3,5-Bis(trifluoromethyl)phenol

- Molecular Formula : C₈H₄F₆O

- Key Differences : Replaces the ketone group with a hydroxyl (-OH) group.

- Applications : Used in surfactants and corrosion inhibitors due to its acidity (pKa ~5.5) .

- Synthesis : Prepared via hydrolysis of trifluoromethylbenzaldehyde derivatives .

5-Fluoro-2-hydroxybutyrophenone

- Molecular Formula : C₁₀H₁₁FO₂

- Key Differences : Contains a hydroxyl and fluorine substituent instead of -CF₃ groups.

- Applications : Exhibits broad-spectrum antifungal and herbicidal activity, making it a candidate for agricultural regulators .

Table 2: Fluorinated Phenolic vs. Ketonic Compounds

| Compound | Functional Groups | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 3',5'-Bis(CF₃)butyrophenone | Ketone | 3',5'-CF₃ | High hydrophobicity | Organic synthesis intermediates |

| 3,5-Bis(CF₃)phenol | Phenol | 3,5-CF₃ | Strong acidity | Surfactants, corrosion inhibitors |

| 5-Fluoro-2-hydroxybutyrophenone | Phenol, ketone | 5-F, 2-OH | Bioactivity | Herbicides, fungicides |

Trifluoromethyl-Substituted Anilines and Carboxylic Acids

3,5-Bis(trifluoromethyl)aniline

- Molecular Formula : C₈H₅F₆N

- Key Differences: Amino (-NH₂) group replaces the ketone.

- Applications : Precursor for dyes, pharmaceuticals, and polyimides (e.g., high-temperature polymers) .

3',5'-Bis(trifluoromethyl)biphenyl-4-carboxylic Acid

- Molecular Formula : C₁₅H₈F₆O₂

- Key Differences : Carboxylic acid (-COOH) functional group.

- Applications : Used in metal-organic frameworks (MOFs) and liquid crystals .

Table 3: Functional Group Impact on Properties

| Compound | Functional Group | Key Reactivity | Applications |

|---|---|---|---|

| 3',5'-Bis(CF₃)butyrophenone | Ketone | Electrophilic substitution | Drug intermediates |

| 3,5-Bis(CF₃)aniline | Amine | Nucleophilic substitution | Polymer synthesis, dyes |

| 3',5'-Bis(CF₃)biphenyl-4-carboxylic Acid | Carboxylic Acid | Acid-base reactions | MOFs, liquid crystals |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Bis(trifluoromethyl)butyrophenone?

- Methodology : Synthesis typically involves multi-step reactions starting with trifluoromethylated precursors. For example, hydrazone intermediates can be formed by reacting 3′,5′-bis(trifluoromethyl)acetophenone with hydrazine derivatives under reflux conditions, followed by cyclization or functionalization steps. Alternative routes may use Friedel-Crafts acylation with appropriate catalysts to introduce the butyrophenone moiety .

- Key Considerations : Optimize reaction temperature (e.g., 60–100°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Monitor progress via TLC or HPLC .

Q. How can researchers characterize this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm trifluoromethyl group positions and backbone structure.

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm and C-F vibrations (1100–1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 256.14 g/mol) and fragmentation patterns .

Q. What is the role of this compound as an intermediate in organic synthesis?

- Applications : Acts as a precursor for pharmacologically active derivatives, such as spirocyclic compounds or piperidinyl-substituted analogs. Its electron-deficient aromatic ring facilitates nucleophilic aromatic substitution or cross-coupling reactions .

- Example : React with boronic acids under Suzuki-Miyaura conditions to generate biaryl structures for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if cytotoxicity in HeLa cells conflicts with enzyme inhibition data, confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Data Triangulation : Compare results with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzamidine derivatives) to identify structure-activity relationships (SARs) .

Q. What strategies optimize reaction conditions for derivatizing this compound?

- Parameter Screening : Use design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent (e.g., DMF for polar reactions), and temperature. For fluorinated compounds, avoid protic solvents that may destabilize intermediates .

- Yield Improvement : Employ flow chemistry for exothermic reactions (e.g., Grignard additions) to enhance control and scalability .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to predict binding modes. Density functional theory (DFT) calculations can elucidate electronic effects of trifluoromethyl groups on reaction pathways .

- Tools : Software like Gaussian or Schrödinger Suite for transition-state analysis .

Q. What safety protocols are critical for handling this compound?

- Precautions : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid exposure to moisture, as hydrolysis may release HF .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Stability Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Compare half-life with analogues (e.g., 3,5-bis(trifluoromethyl)acetophenone) to identify structural vulnerabilities .

- Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.